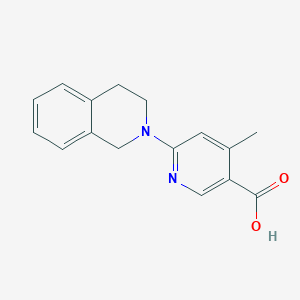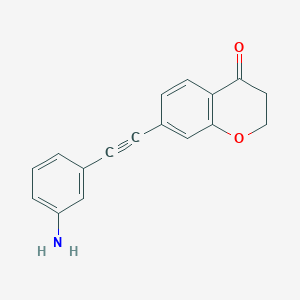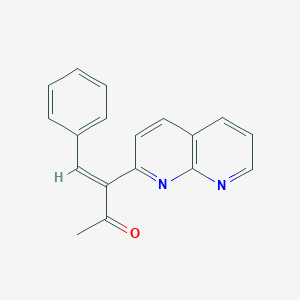![molecular formula C9H12Cl3N3 B11852807 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro-substituted imidazo[1,2-a]pyridine ring, which is a heterocyclic structure, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride typically involves the alkylation of 6-chloroimidazo[1,2-a]pyridine with N-methylmethanamine. This reaction is often carried out in a solvent such as acetonitrile under heating conditions to ensure good solubility and reactivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted imidazo[1,2-a]pyridine ring can bind to active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound has a similar imidazo[1,2-a]pyridine core but with an acetic acid group instead of an N-methylmethanamine group.
6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound features additional chloro substitutions on the imidazo[1,2-a]pyridine ring.
Uniqueness
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12Cl3N3 |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10ClN3.2ClH/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8;;/h2-3,5-6,11H,4H2,1H3;2*1H |
InChI Key |
JJFOZYOFGIMMDV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)






![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)


